4-(2-chlorophenyl)-6-(2-methoxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
Properties
IUPAC Name |
4-(2-chlorophenyl)-6-(2-methoxyethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3/c1-22-7-6-19-8-11-12(14(19)20)13(18-15(21)17-11)9-4-2-3-5-10(9)16/h2-5,13H,6-8H2,1H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUCSCKJJDWNBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chlorophenyl)-6-(2-methoxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyrimidine ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorobenzene derivatives and suitable catalysts.
Attachment of the Methoxyethyl Group: The methoxyethyl group is added via an alkylation reaction, using methoxyethyl halides and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(2-chlorophenyl)-6-(2-methoxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced pyrrolopyrimidine derivatives.
Substitution: Formation of substituted pyrrolopyrimidine compounds with various functional groups.
Scientific Research Applications
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that pyrrolo[3,4-d]pyrimidines possess significant anticancer properties. The compound's structural similarities to known kinase inhibitors suggest potential efficacy against various cancer cell lines. Its ability to inhibit specific kinases involved in tumor progression is under investigation .
- Anti-inflammatory Effects : The compound's mechanism of action may involve modulation of inflammatory pathways. Initial studies suggest it could inhibit pro-inflammatory cytokines and enzymes involved in inflammation .
- Antiviral Properties : There is emerging evidence that pyrrolo-pyrimidine derivatives may exhibit antiviral activity by interfering with viral replication processes. This area requires further exploration to establish specific mechanisms and efficacy against viral pathogens .
Research Findings and Case Studies
Several studies have documented the synthesis and evaluation of this compound:
-
Synthesis and Structure-Activity Relationship (SAR) :
- Researchers synthesized various derivatives of pyrrolo[3,4-d]pyrimidines to evaluate their biological activity. Modifications in the substituents significantly impacted their potency against cancer cell lines .
- For instance, the introduction of different halogen groups on the phenyl ring was found to enhance anticancer activity.
- In Vitro Studies :
- In Vivo Efficacy :
Data Tables
The following table summarizes key findings related to the biological activities of 4-(2-chlorophenyl)-6-(2-methoxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione:
Mechanism of Action
The mechanism of action of 4-(2-chlorophenyl)-6-(2-methoxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituents at the 4- and 6-positions critically modulate properties. Key comparisons include:
Table 1: Substituent and Physical Property Comparison
- Chlorophenyl Position : The target’s 2-chlorophenyl group (ortho-substitution) introduces steric hindrance and electronic effects distinct from para-substituted analogs (e.g., ). Para-substitution (as in ) may enhance planarity and π-π stacking in biological targets, while ortho-substitution could disrupt binding due to steric clashes .
- 6-Substituent Flexibility : The target’s 2-methoxyethyl group is more flexible and polar than rigid aromatic substituents (e.g., methoxybenzyl in ). This may improve aqueous solubility but reduce lipophilicity, impacting membrane permeability .
Structural and Spectroscopic Comparisons
- NMR Profiles : Analogs with methoxybenzyl groups () show distinct aromatic proton signals (δ 6.7–7.4 ppm) and methoxy singlets (δ ~3.7 ppm) . The target’s 2-methoxyethyl group would instead display ethylene proton signals (δ ~3.5–4.0 ppm) and a methoxy triplet.
- Melting Points : Bulky substituents (e.g., 2,5-dimethoxybenzyl in ) correlate with higher melting points (~188–220°C) due to crystalline packing efficiency. The target’s flexible 2-methoxyethyl chain may lower its melting point relative to rigid analogs.
Biological Activity
The compound 4-(2-chlorophenyl)-6-(2-methoxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is part of a class of pyrrolopyrimidine derivatives that have garnered attention for their potential biological activities. This article will explore the synthesis, biological activity, and therapeutic potential of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular structure of the compound features a pyrrolopyrimidine core with substituents that may influence its biological properties. The presence of a chlorophenyl and a methoxyethyl group suggests potential interactions with biological targets such as enzymes and receptors.
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolopyrimidines exhibit significant anticancer activity. For instance:
- A related compound demonstrated potent inhibition of the vascular endothelial growth factor receptor-2 (VEGFR-2) , which is crucial in tumor angiogenesis. The inhibition of VEGFR-2 is particularly relevant for cancer therapies aimed at restricting tumor growth and metastasis .
- In vitro assays showed that certain pyrrolopyrimidine derivatives could induce apoptosis in cancer cell lines by activating specific signaling pathways .
The proposed mechanism involves the inhibition of receptor tyrosine kinases (RTKs) such as VEGFR-2 and epidermal growth factor receptor (EGFR). This inhibition disrupts downstream signaling pathways associated with cell proliferation and survival. For example:
- Compounds similar to this compound have been shown to block the phosphorylation of key proteins involved in these pathways .
Study 1: Synthesis and Evaluation
In a study focused on synthesizing various pyrrolopyrimidine derivatives:
- The synthesized compounds were evaluated for their ability to inhibit VEGFR-2.
- Among them, one compound exhibited an IC50 value (the concentration required to inhibit 50% of the target) in the low micromolar range, indicating strong potency .
Study 2: In Vivo Efficacy
Another research effort assessed the in vivo efficacy of a related pyrrolopyrimidine compound:
- Mice bearing tumors treated with the compound showed significant tumor regression compared to controls.
- Histological analysis revealed reduced vascularization in treated tumors, supporting the hypothesis that these compounds effectively inhibit angiogenesis .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogs with chlorophenyl and methoxyethyl groups are prepared by refluxing intermediates (e.g., 4-chloroaniline derivatives) with substituted benzyl halides in isopropanol and HCl, followed by purification via flash chromatography (gradient elution with CHCl₃/MeOH) . Optimization involves adjusting stoichiometry (e.g., 1.5 eq of aryl amines), reaction time (12–24 hours), and temperature (reflux conditions). Yield improvements (up to 70%) are achieved by neutralizing crude products with NH₄OH and employing Na₂SO₄ for drying organic layers .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., δ 3.62 ppm for methoxyethyl CH₂, δ 7.22–7.44 ppm for chlorophenyl protons) .
- HRMS/ESI : For molecular weight validation (e.g., observed 375.1814 vs. calculated 375.1816 for C₂₂H₂₂N₄O₂) .
- HPLC : To assess purity (>99% via reverse-phase methods) .
- Melting Point : Consistency with literature values (e.g., 188–212°C for analogs) .
Q. What are the primary biological targets or activities reported for this compound?
Pyrrolo[3,4-d]pyrimidine derivatives are investigated as kinase inhibitors, particularly targeting receptor tyrosine kinases (RTKs) involved in cancer. The chlorophenyl and methoxyethyl groups enhance binding affinity to ATP pockets, while the fused pyrrolopyrimidine core mimics purine interactions . Preliminary studies on analogs show IC₅₀ values in the nanomolar range for EGFR and VEGFR2 .
Advanced Research Questions
Q. How can computational chemistry guide structural modifications to enhance selectivity?
Quantum mechanical calculations (e.g., DFT) and molecular docking (using AutoDock or Schrödinger) predict binding modes to kinase domains. For example, methoxyethyl groups improve solubility and reduce steric clashes in hydrophobic pockets, while chlorophenyl moieties stabilize π-π stacking with Phe residues . Reaction path search tools (e.g., GRRM) optimize synthetic routes by identifying low-energy intermediates .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies (e.g., variable IC₅₀ values) may arise from assay conditions (e.g., ATP concentration, cell lines). Mitigation strategies include:
Q. How does the compound’s conformational flexibility impact its pharmacokinetics?
The tetrahydro-pyrrolopyrimidine core adopts a semi-rigid conformation, reducing metabolic degradation. Molecular dynamics simulations (e.g., AMBER) show that the methoxyethyl side chain enhances aqueous solubility (clogP ~2.5) without compromising membrane permeability . In vitro ADME assays (e.g., microsomal stability) validate these predictions .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Key issues include:
- Chiral Intermediates : Use (R)- or (S)-configured amines (e.g., (R)-(4-methoxyphenyl)ethanamine) with >99% enantiomeric excess, verified by polarimetry (e.g., [α]²⁰D = −330.1°) .
- Purification : Chiral HPLC (e.g., Chiralpak® columns) or recrystallization in ethanol/water mixtures .
- Byproduct Control : Monitor dimerization or oxidation via LC-MS during scale-up .
Methodological Guidance
- Synthetic Reproducibility : Always replicate reactions under inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
- Data Validation : Cross-check NMR assignments with DEPT-135 and HSQC experiments to confirm CH₂/CH₃ groups .
- Biological Assays : Include positive controls (e.g., gefitinib for EGFR inhibition) and validate cytotoxicity via MTT assays in non-cancerous cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
